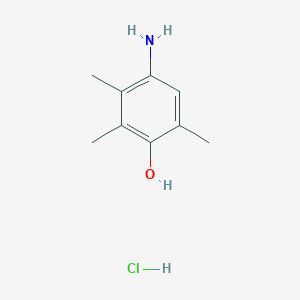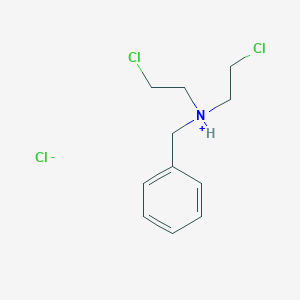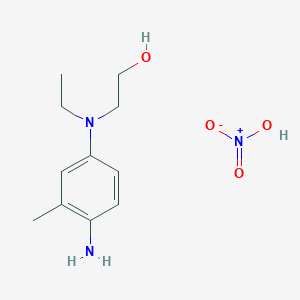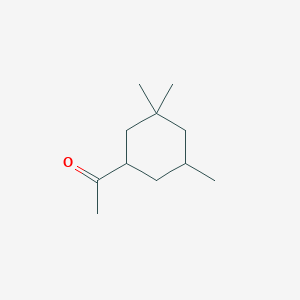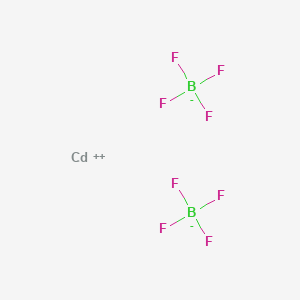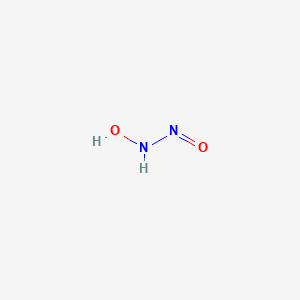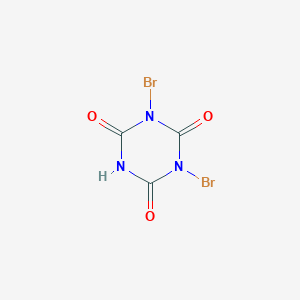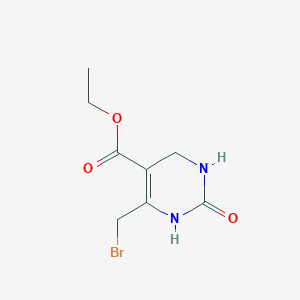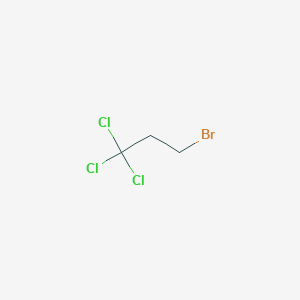
3-Bromo-1,1,1-trichloropropane
描述
3-Bromo-1,1,1-trichloropropane: is an organic compound with the molecular formula C₃H₄BrCl₃ . It is a halogenated derivative of propane, characterized by the presence of bromine and chlorine atoms. This compound is used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromo-1,1,1-trichloropropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 1,1,1-trichloropropane with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. These processes utilize large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions.
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Bromo-1,1,1-trichloropropane can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Catalysts: Catalysts such as Lewis acids can be used to facilitate these reactions.
Temperature and Pressure: Reactions are typically carried out at elevated temperatures and pressures to increase reaction rates.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include alcohols, ethers, and amines.
Elimination Products: Alkenes are the primary products of elimination reactions.
科学研究应用
Chemistry: 3-Bromo-1,1,1-trichloropropane is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of other halogenated compounds and as a reagent in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated hydrocarbons on biological systems. It may also serve as a precursor in the synthesis of pharmaceuticals and other biologically active molecules.
Industry: Industrially, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it valuable in the manufacture of materials that require enhanced thermal stability and resistance to degradation.
作用机制
The mechanism of action of 3-Bromo-1,1,1-trichloropropane involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of bromine and chlorine atoms makes it a versatile reagent that can participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
相似化合物的比较
1-Bromo-3-chloropropane: Similar in structure but with different halogenation patterns.
3-Bromo-1,1,1-trifluoropropane: Contains fluorine atoms instead of chlorine, leading to different reactivity and applications.
1,1,1-Trichloropropane: Lacks the bromine atom, resulting in different chemical properties and uses.
Uniqueness: 3-Bromo-1,1,1-trichloropropane is unique due to its specific combination of bromine and chlorine atoms. This combination imparts distinct reactivity patterns, making it suitable for specialized applications in organic synthesis and industrial processes.
属性
IUPAC Name |
3-bromo-1,1,1-trichloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrCl3/c4-2-1-3(5,6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNXOOKBNWKKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrCl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341467 | |
| Record name | 3-Bromo-1,1,1-trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13749-37-6 | |
| Record name | 3-Bromo-1,1,1-trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13749-37-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Bromo-1,1,1-trichloropropane synthesized and what are its key reactions?
A1: this compound is synthesized through a multi-step process starting with the addition of bromotrichloromethane to ethylene. This reaction yields the desired product, which can undergo further transformations. []
- Dehydrohalogenation: this compound can be dehydrohalogenated to form 3,3,3-trichloro-1-propene, which can then be isomerized to 1,1,3-trichloro-1-propene. []
- Oxirane Synthesis: Reacting 1,1,3-trichloro-1-propene with tert-butyl hypochlorite produces a chlorohydrin intermediate. Subsequent treatment with a base converts this intermediate into 3,3,3-trichloro-1,2-epoxypropane (an oxirane). []
- SN2' Reaction: 3,3,3-Trichloro-1-propene reacts with methoxide ions via an SN2' mechanism, resulting in the formation of 1,1-dichloro-3-methoxy-1-propene. []
Q2: Can this compound be used to generate alkynylhalocarbenes?
A2: Yes, research suggests that this compound, along with other 3-substituted 3-bromo-1,1,1-trichloropropanes, can act as precursors for the generation of alkynylhalocarbenes. These carbenes are formed through reactions with 1,1-dichloroalk-2-ynes in the presence of potassium tert-butoxide and alkali metal alkoxides. This process offers a pathway for synthesizing 2-(alk-1-ynyl)oxiranes. [, ]
Q3: Are there alternative methods for generating alkynylhalocarbenes using similar compounds?
A3: Yes, research indicates that alkynylhalocarbenes can also be generated from 3-substituted 1,1,1,3-tetrahalopropanes through reactions with bases. This suggests a broader class of tetrahalopropane derivatives may be suitable for accessing these reactive intermediates. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


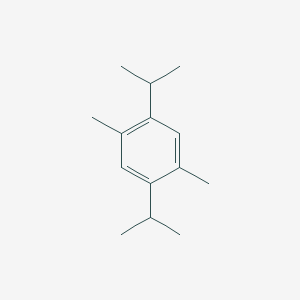
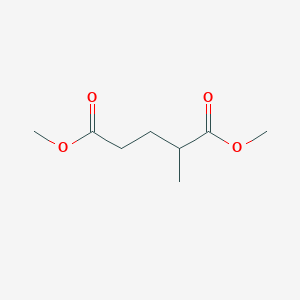

![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)
